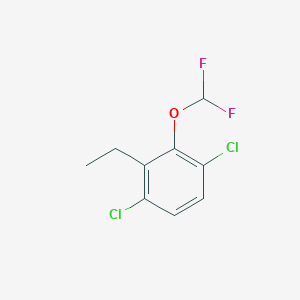
1,4-Dichloro-2-difluoromethoxy-3-ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichloro-2-difluoromethoxy-3-ethylbenzene is an organic compound with the molecular formula C9H8Cl2F2O and a molecular weight of 241.06 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a difluoromethoxy group attached to a benzene ring with an ethyl substituent .
Méthodes De Préparation
The synthesis of 1,4-Dichloro-2-difluoromethoxy-3-ethylbenzene typically involves the reaction of appropriate starting materials under specific conditions. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
1,4-Dichloro-2-difluoromethoxy-3-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the difluoromethoxy group using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
1,4-Dichloro-2-difluoromethoxy-3-ethylbenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4-Dichloro-2-difluoromethoxy-3-ethylbenzene involves its interaction with molecular targets and pathways within a system. The compound may exert its effects by binding to specific receptors or enzymes, altering their activity and leading to downstream effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,4-Dichloro-2-difluoromethoxy-3-ethylbenzene can be compared with other similar compounds, such as:
1,4-Dichloro-2-fluoromethoxy-3-ethylbenzene: This compound has one less fluorine atom, which may affect its reactivity and properties.
1,4-Dichloro-2-difluoromethoxybenzene: Lacks the ethyl group, which can influence its chemical behavior and applications.
1,4-Dichloro-2-difluoromethoxy-3-methylbenzene: The presence of a methyl group instead of an ethyl group can lead to differences in reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Propriétés
Formule moléculaire |
C9H8Cl2F2O |
|---|---|
Poids moléculaire |
241.06 g/mol |
Nom IUPAC |
1,4-dichloro-2-(difluoromethoxy)-3-ethylbenzene |
InChI |
InChI=1S/C9H8Cl2F2O/c1-2-5-6(10)3-4-7(11)8(5)14-9(12)13/h3-4,9H,2H2,1H3 |
Clé InChI |
YHXAJGBLYYXFTO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1OC(F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


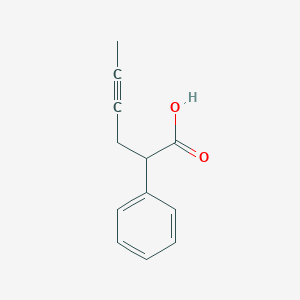
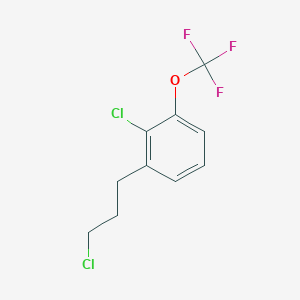

![tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B14039407.png)
![Bicyclo[1.1.1]pentane-2-carbaldehyde](/img/structure/B14039408.png)
![Racemic-(3R,3aS,6aS)-5-(t-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B14039412.png)
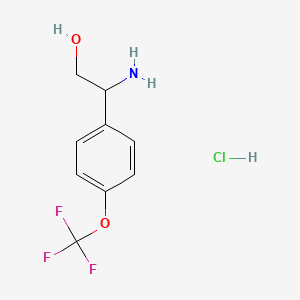
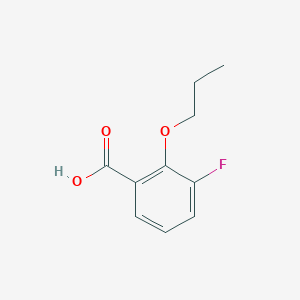
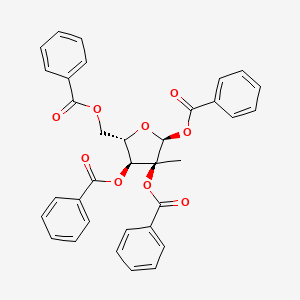
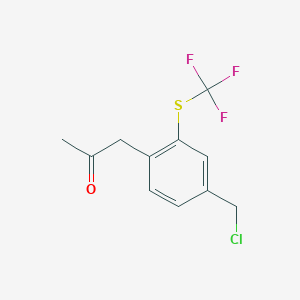
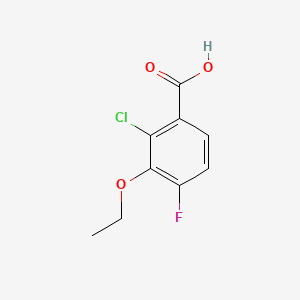
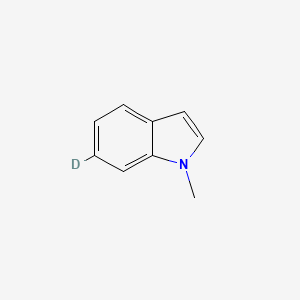
![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B14039449.png)

